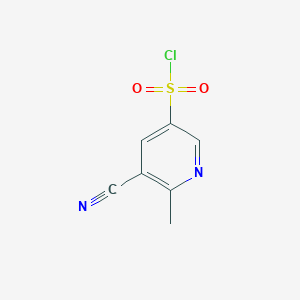

5-Cyano-6-methylpyridine-3-sulfonyl chloride

Description

Properties

IUPAC Name |

5-cyano-6-methylpyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O2S/c1-5-6(3-9)2-7(4-10-5)13(8,11)12/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTJWEAPYXTIRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)S(=O)(=O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346534-17-5 | |

| Record name | 5-cyano-6-methylpyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

reactivity profile of 5-Cyano-6-methylpyridine-3-sulfonyl chloride with primary amines

The following technical guide details the reactivity profile and experimental handling of 5-Cyano-6-methylpyridine-3-sulfonyl chloride , a highly activated heterocyclic building block.

Executive Summary

5-Cyano-6-methylpyridine-3-sulfonyl chloride (CAS: 1346534-17-5) is a specialized electrophile used primarily in the synthesis of sulfonamide-based pharmacophores (e.g., kinase inhibitors). Structurally, it features a pyridine core decorated with a sulfonyl chloride at the C3 position, a nitrile (cyano) group at C5, and a methyl group at C6.

Key Reactivity Characteristics:

-

High Electrophilicity: The electron-withdrawing nature of the pyridine nitrogen and the C5-cyano group significantly activates the sulfonyl chloride, making it far more reactive than standard benzenesulfonyl chlorides.

-

Moisture Sensitivity: The compound is prone to rapid hydrolysis to the corresponding sulfonic acid if handled in ambient atmosphere.

-

Regioselectivity: Reactions with primary amines are highly selective for N-sulfonylation, but the activated nature of the ring requires strict stoichiometry control to prevent bis-sulfonylation.

Chemical Properties & Mechanistic Insight[1][2][3][4]

Electronic Architecture

The reactivity of this molecule is dictated by the push-pull electronics of the pyridine ring:

-

C5-Cyano Group (EWG): Through inductive (-I) and mesomeric (-M) effects, the nitrile group pulls electron density from the ring, destabilizing the S-Cl bond and increasing the susceptibility of the sulfur atom to nucleophilic attack.

-

C6-Methyl Group: While weakly electron-donating, its position adjacent to the pyridine nitrogen (alpha position) renders the methyl protons slightly acidic (

). While generally stable under standard sulfonylation conditions, strong bases (e.g., NaH, LDA) could trigger deprotonation and side reactions.

Reaction Mechanism

The formation of the sulfonamide proceeds via a nucleophilic acyl substitution mechanism at the sulfur atom.

Graphviz Diagram: Reaction Mechanism

Caption: Nucleophilic substitution pathway converting the sulfonyl chloride to sulfonamide via an elimination-addition sequence.

Experimental Protocol: The "Gold Standard"

Due to the activated nature of the 5-cyano substituent, standard "open-flask" procedures used for tosyl chloride are insufficient. This protocol ensures high yield and minimizes hydrolysis.

Reagents & Solvents

| Component | Recommendation | Rationale |

| Solvent | DCM (Anhydrous) or THF | DCM is preferred for solubility. Must be dry to prevent hydrolysis. |

| Base | DIPEA (Hunig's Base) or Pyridine | Non-nucleophilic bases prevent competition. Pyridine can act as both solvent and catalyst (nucleophilic catalysis). |

| Stoichiometry | 1.0 equiv Amine : 1.05 equiv Sulfonyl Chloride | Slight excess of electrophile ensures complete amine conversion. |

| Temperature | 0°C to RT | Start cold to control exotherm and prevent bis-sulfonylation. |

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Flame-dry a round-bottom flask and purge with Nitrogen (

) or Argon. -

Dissolve Primary Amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).

-

Add DIPEA (1.2 - 1.5 equiv) . Cool the mixture to 0°C using an ice bath.

-

-

Addition:

-

Dissolve 5-Cyano-6-methylpyridine-3-sulfonyl chloride (1.05 equiv) in a minimal amount of anhydrous DCM.

-

Crucial Step: Add the sulfonyl chloride solution dropwise to the amine mixture over 10–15 minutes.

-

Why? Slow addition keeps the concentration of the highly reactive electrophile low relative to the amine, favoring mono-substitution over bis-sulfonylation.

-

-

Reaction & Monitoring:

-

Allow the reaction to warm to Room Temperature (RT) naturally.

-

Monitor via TLC or LC-MS after 1 hour. The starting amine should be consumed rapidly.

-

Note: If hydrolysis is observed (formation of sulfonic acid), ensure solvents are strictly anhydrous.

-

-

Workup:

-

Quench with saturated aqueous

or water. -

Extract with DCM (3x).

-

Wash combined organics with Brine, dry over

, and concentrate.

-

Purification Strategy

-

Column Chromatography: The sulfonamide product is typically more polar than the starting sulfonyl chloride but less polar than the amine (if the amine was polar). Use a gradient of Hexanes/Ethyl Acetate or DCM/MeOH.

-

Acidic Wash (Optional): If the product is stable to acid, a wash with 0.5M HCl can remove unreacted amine and pyridine/DIPEA residues.

Troubleshooting & Side Reactions

Common Failure Modes

| Issue | Cause | Solution |

| Low Yield / Hydrolysis | Moisture in solvent or atmosphere. | Use freshly distilled DCM/THF and store the sulfonyl chloride in a desiccator. |

| Bis-Sulfonylation | Excess sulfonyl chloride or high temperature. | Adhere to 0°C start; use strict 1:1 stoichiometry; add sulfonyl chloride to the amine. |

| Darkening/Tarry Mixture | Decomposition of pyridine ring (SNAr). | Avoid strong nucleophilic bases (e.g., NaOH, KOH) or high heat (>40°C). |

Bis-Sulfonylation Risk

With primary amines, the resulting sulfonamide (

-

Prevention: Use bulky bases (DIPEA) and avoid "dumping" the reagent all at once.

Workflow Visualization

Graphviz Diagram: Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis of sulfonamides from activated pyridine sulfonyl chlorides.

References

-

Rad, M. N. S., et al. "One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride."[3] Synthesis, 2009, 3983-3988.[3] Retrieved from [Link]

-

PubChem. 5-cyano-6-methylpyridine-3-sulfonyl chloride (Compound Summary). Retrieved from [Link]

Sources

stability and recommended storage conditions for 5-Cyano-6-methylpyridine-3-sulfonyl chloride

This guide outlines the stability profile and rigorous storage protocols for 5-Cyano-6-methylpyridine-3-sulfonyl chloride (CAS 1346534-17-5). It is designed for medicinal chemists and process engineers handling this reagent in drug discovery workflows.

CAS: 1346534-17-5

Molecular Formula: C

Executive Summary

5-Cyano-6-methylpyridine-3-sulfonyl chloride is a highly moisture-sensitive electrophile . Unlike simple benzenesulfonyl chlorides, the presence of the electron-withdrawing cyano group at the C5 position significantly increases the electrophilicity of the sulfonyl center, accelerating hydrolytic degradation.

Core Recommendation: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound must be handled as a labile intermediate; exposure to ambient humidity for even short periods (<30 mins) can lead to significant titer loss.

Chemical Profile & Reactivity Analysis

To understand the storage requirements, one must analyze the electronic environment of the sulfonyl group.

Electronic Activation (The "EWG Effect")

The pyridine ring is already electron-deficient. The addition of a Cyano (-CN) group at the 5-position exerts a strong inductive ($ -I

-

Consequence: The sulfur atom becomes highly electrophilic.

-

Risk: The activation energy for nucleophilic attack by water (hydrolysis) is lowered compared to 6-methylpyridine-3-sulfonyl chloride.

-

Mechanism: Water attacks the sulfur, displacing chloride to form the sulfonic acid (5-cyano-6-methylpyridine-3-sulfonic acid) and HCl. The generated HCl can protonate the pyridine nitrogen, forming a hydrochloride salt that may catalyze further autocatalytic decomposition in the solid state.

Thermal Stability

While sulfonyl chlorides can undergo thermal desulfonylation (extrusion of SO

-

Observation: If the compound turns from a white/off-white solid to a yellow/orange oil or sticky gum, it indicates hydrolysis (formation of hygroscopic acid species) rather than thermal extrusion.

Degradation Pathways (Visualization)

The following diagram illustrates the primary failure modes for this compound.

Figure 1: The primary degradation pathway is hydrolysis, leading to the formation of a sulfonic acid and HCl. The HCl can protonate the pyridine ring, creating a hygroscopic salt that accelerates further degradation.

Recommended Storage Conditions

Adherence to these conditions is critical to maintain purity >95% over 6 months.

| Parameter | Specification | Rationale |

| Temperature | -20°C (± 5°C) | Slows kinetic hydrolysis rates; prevents thermal degradation. |

| Atmosphere | Inert (Argon preferred) | Argon is heavier than air and provides a better blanket than Nitrogen for solid storage. |

| Container | Amber Glass Vial | Protects from light; glass is impermeable to moisture (unlike some plastics). |

| Sealing | Parafilm + Desiccant Bag | The primary vial should be sealed with Parafilm and placed inside a secondary heat-sealed bag containing active silica gel or molecular sieves. |

| Solvent Storage | Not Recommended | Do not store as a stock solution. If necessary, use anhydrous DCM or THF for <24h storage at -20°C. |

Handling & Re-qualification Protocol

Step-by-Step Handling

-

Equilibration: Remove the vial from the freezer and allow it to warm to room temperature before opening (approx. 30-60 mins). This prevents condensation of atmospheric water onto the cold solid.

-

Environment: Weigh and dispense inside a fume hood with a gentle flow of nitrogen, or ideally, inside a glovebox.

-

Solvents: Use only anhydrous solvents (DCM, THF, MeCN). Avoid protic solvents (MeOH, EtOH, Water) unless the reaction is Schotten-Baumann type (biphasic).

Quality Control (QC) Check

Direct LCMS analysis of sulfonyl chlorides is unreliable because the compound often hydrolyzes on the column or in the mobile phase, giving a false negative (showing only the sulfonic acid).

Recommended QC Method: Derivatization Before using a critical batch, perform this rapid "kill test":

-

Dissolve ~5 mg of the sulfonyl chloride in 0.5 mL anhydrous DCM.

-

Add 2 equivalents of a secondary amine (e.g., Morpholine or Benzylamine).

-

Wait 5 minutes.

-

Analyze the mixture by LCMS.

-

Pass Criteria: You should observe the mass of the corresponding sulfonamide as the major peak. The sulfonic acid peak should be <5%.

Troubleshooting Decision Tree

Use this workflow to determine if your batch is viable.

Figure 2: Workflow for assessing the quality of 5-Cyano-6-methylpyridine-3-sulfonyl chloride prior to use.

References

-

Jubilant Ingrevia Limited. (2024). Safety Data Sheet: Pyridine-3-sulfonyl chloride. Retrieved from

-

Sigma-Aldrich. (2025).[1] Product Specification: 5-Methylpyridine-3-sulfonyl chloride hydrochloride.[2][3] Retrieved from

-

BenchChem. (2025).[1][4] A Researcher's Guide to Characterizing Sulfonyl Chlorides. Retrieved from

-

ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from

Sources

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Sulfonamide Libraries Using 5-Cyano-6-methylpyridine-3-sulfonyl chloride

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents due to its unique physicochemical and biological properties.[1][2][3][4] The rapid and efficient synthesis of diverse sulfonamide libraries is therefore a critical activity in drug discovery programs.[5][6] This document provides a comprehensive guide to the strategic use of 5-Cyano-6-methylpyridine-3-sulfonyl chloride, a versatile heterocyclic building block, for the construction of novel sulfonamide libraries. We present a detailed examination of the reagent's properties, the underlying reaction mechanism, a robust protocol for solution-phase synthesis, and a guide for troubleshooting common experimental challenges. The methodologies outlined herein are designed for researchers, medicinal chemists, and drug development professionals seeking to accelerate the discovery of new chemical entities.

Reagent Profile: 5-Cyano-6-methylpyridine-3-sulfonyl chloride

5-Cyano-6-methylpyridine-3-sulfonyl chloride is a specialized reagent designed to introduce a substituted pyridylsulfonamide moiety into target molecules. The pyridine ring is a privileged scaffold in pharmaceutical science, and its substitution with electron-withdrawing (cyano) and electron-donating (methyl) groups allows for fine-tuning of steric and electronic properties, which can profoundly influence biological activity and pharmacokinetic profiles.

Table 1: Physicochemical Properties of 5-Cyano-6-methylpyridine-3-sulfonyl chloride

| Property | Value | Source |

| Chemical Name | 5-cyano-6-methylpyridine-3-sulfonyl chloride | [7] |

| Molecular Formula | C₇H₅ClN₂O₂S | [7] |

| Molecular Weight | 216.65 g/mol | |

| CAS Number | 119030848 | [7] |

| Appearance | Solid | |

| Purity | Typically ≥95% | |

| Storage | Store at -20°C, sealed, and protected from moisture to prevent hydrolysis. |

Reactivity and Handling

The core reactivity of this reagent lies in the sulfonyl chloride (-SO₂Cl) group. The sulfur atom is highly electrophilic, making it susceptible to nucleophilic attack by primary and secondary amines to form a stable sulfonamide S-N bond.[8][9]

Critical Handling Precautions:

-

Moisture Sensitivity: Sulfonyl chlorides readily hydrolyze in the presence of water to form the corresponding and unreactive sulfonic acid.[10][11] All reactions must be conducted under anhydrous conditions using dry solvents and glassware, preferably under an inert atmosphere (e.g., Nitrogen or Argon).

-

Corrosivity: This reagent is corrosive and can cause severe skin burns and eye damage.[12] The reaction also generates hydrochloric acid (HCl) as a byproduct. Always handle this chemical inside a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[12]

Mechanism of Sulfonamide Formation

The synthesis of a sulfonamide from a sulfonyl chloride and an amine is a classic nucleophilic acyl substitution-type reaction. The process is typically facilitated by a non-nucleophilic base to neutralize the HCl generated in situ.

Causality of Mechanistic Steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks the electrophilic sulfur atom of the sulfonyl chloride.

-

Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.

-

Chloride Elimination: The intermediate collapses, expelling the chloride ion, which is a good leaving group.

-

Deprotonation: A base (e.g., triethylamine, pyridine, or DIEA) removes the proton from the nitrogen atom, yielding the neutral sulfonamide product and the hydrochloride salt of the base.[11][13] This final step is crucial as it drives the reaction equilibrium towards the product.

Caption: Reaction mechanism for sulfonamide synthesis.

Experimental Protocol: Solution-Phase Library Synthesis

This protocol details a general procedure for reacting 5-Cyano-6-methylpyridine-3-sulfonyl chloride with a library of diverse primary and secondary amines.

Materials and Equipment

-

Reagents: 5-Cyano-6-methylpyridine-3-sulfonyl chloride, library of primary/secondary amines, triethylamine (Et₃N) or N,N-diisopropylethylamine (DIEA), anhydrous dichloromethane (DCM), anhydrous acetonitrile (ACN), or anhydrous tetrahydrofuran (THF), MgSO₄ or Na₂SO₄, 1M HCl (aq.), saturated NaHCO₃ (aq.), saturated NaCl (brine, aq.).

-

Equipment: Round-bottom flasks or reaction vials, magnetic stir bars and stir plates, septa, nitrogen/argon line with manifold, syringes, needles, thin-layer chromatography (TLC) plates, rotary evaporator, glassware for liquid-liquid extraction, and a flash chromatography system or preparative HPLC for purification.

Step-by-Step Methodology (0.2 mmol scale)

-

Reaction Setup:

-

To an oven-dried reaction vial containing a magnetic stir bar, add the selected amine (1.0 eq., 0.2 mmol).

-

Seal the vial with a septum and purge with an inert gas (N₂ or Ar).

-

Add anhydrous DCM (2.0 mL) via syringe, followed by Et₃N (1.5 eq., 0.3 mmol, ~42 µL). Stir the solution at room temperature for 5 minutes.

-

Cool the vial to 0 °C in an ice-water bath. Causality: Cooling mitigates the initial exotherm upon addition of the highly reactive sulfonyl chloride, preventing potential side reactions.

-

-

Sulfonyl Chloride Addition:

-

In a separate dry vial, dissolve 5-Cyano-6-methylpyridine-3-sulfonyl chloride (1.05 eq., 0.21 mmol, 45.5 mg) in anhydrous DCM (1.0 mL).

-

Add this solution dropwise to the stirring amine solution over 5-10 minutes using a syringe.[11]

-

-

Reaction Progression:

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir for 4-24 hours. The reaction time will vary depending on the nucleophilicity of the amine.

-

-

Reaction Monitoring:

-

Monitor the consumption of the limiting reagent (typically the amine) by TLC or LC-MS.

-

For TLC, use a mobile phase such as 30-50% ethyl acetate in hexanes. The product sulfonamide is typically less polar than the starting amine.

-

For LC-MS, a small aliquot is quenched with methanol and injected to confirm the formation of the product mass.[14]

-

-

Workup and Extraction:

-

Once the reaction is complete, quench by adding deionized water (5 mL).

-

Transfer the mixture to a separatory funnel and add more DCM (10 mL).

-

Wash the organic layer sequentially with 1M HCl (1 x 10 mL) to remove excess base, saturated NaHCO₃ solution (1 x 10 mL) to remove any remaining acid, and finally brine (1 x 10 mL).

-

Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification and Characterization:

-

Purify the crude residue by flash column chromatography on silica gel, typically using an ethyl acetate/hexanes gradient.

-

Combine the pure fractions and concentrate to yield the final sulfonamide.

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity can be assessed by HPLC.[5][15]

-

General Workflow Visualization

Caption: High-level workflow for sulfonamide library synthesis.

Troubleshooting Guide

Table 2: Common Problems and Solutions in Sulfonamide Synthesis

| Problem Observed | Probable Cause | Recommended Solution |

| Low or No Product Formation | 1. Hydrolysis of 5-Cyano-6-methylpyridine-3-sulfonyl chloride due to moisture.[11]2. Poorly nucleophilic amine.3. Insufficient base. | 1. Ensure all glassware is oven-dried and solvents are anhydrous. Run the reaction under an inert atmosphere.2. Increase reaction temperature (e.g., to 40 °C) or use a more polar solvent like ACN. Consider using a stronger, non-nucleophilic base like DBU (catalytically).3. Ensure at least 1.5 equivalents of base are used. |

| Significant Sulfonic Acid Byproduct Detected by LC-MS | Presence of water in the reaction vessel or solvents.[11] | Use freshly dried solvents and rigorously dried glassware. Purchase high-quality anhydrous solvents and store them over molecular sieves. |

| Formation of a Di-sulfonated Product (with primary amines) | 1. Using an excess of the sulfonyl chloride.2. High reaction temperature or prolonged reaction time.[11] | 1. Use a slight excess of the amine (1.1-1.2 eq.) relative to the sulfonyl chloride (1.0 eq.).2. Maintain a low reaction temperature (0 °C to RT) and monitor carefully, quenching the reaction as soon as the starting amine is consumed. |

| Difficult Purification from Excess Base | The hydrochloride salt of the base (e.g., Et₃N·HCl) can sometimes be soluble in the organic phase or co-elute with the product. | Perform a thorough aqueous workup, especially the 1M HCl wash, to ensure all basic components are removed. Alternatively, use a polymer-supported base that can be filtered off before workup. |

References

-

Jayawickrama, D., et al. (n.d.). Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. PMC. Available at: [Link]

-

Cole, K. P., et al. (2013). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. ACS Publications. Available at: [Link]

-

Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Available at: [Link]

-

Cole, K. P., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]

-

Reddy, T. J., et al. (n.d.). Preparation of sulfonamides from N-silylamines. PMC. Available at: [Link]

-

Svejgaard, H. (2018). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. DiVA portal. Available at: [Link]

-

LibreTexts. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts. Available at: [Link]

- Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride. Google Patents.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of Pyridine-3-sulfonyl Chloride in Modern Pharmaceutical Synthesis. Inno Pharmachem. Available at: [Link]

-

ResearchGate. (2025). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis | Request PDF. ResearchGate. Available at: [Link]

-

Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Beilstein Archives. Available at: [Link]

-

Royal Society of Chemistry. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Publishing. Available at: [Link]

-

Environmental Science and Pollution Research. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer. Available at: [Link]

-

European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. Eur. J. Chem. Available at: [Link]

-

ResearchGate. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. ResearchGate. Available at: [Link]

-

PubMed. (2013). Building a sulfonamide library by eco-friendly flow synthesis. National Library of Medicine. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

-

ACS Publications. (2013). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. ACS Med. Chem. Lett. Available at: [Link]

-

Oreate AI Blog. (2025). The Role of SOCl2 and Pyridine in Organic Chemistry. Oreate. Available at: [Link]

- Google Patents. (n.d.). US2777844A - Sulfonamide purification process. Google Patents.

-

Organic Syntheses. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Organic Syntheses. Available at: [Link]

-

PubChemLite. (n.d.). 5-cyano-6-methylpyridine-3-sulfonyl chloride (C7H5ClN2O2S). PubChemLite. Available at: [Link]

-

Organic Syntheses. (n.d.). Procedure for preparation of methanesulfonyl cyanide. Organic Syntheses. Available at: [Link]

-

Angewandte Chemie. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Available at: [Link]

-

ResearchGate. (2025). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of new pyridines with sulfonamide moiety.... ResearchGate. Available at: [Link]

-

Semantic Scholar. (n.d.). Characterization of sulfonamides by flow injection and liquid chromatography-electrospray ionization-mass spectrometry after online photoderivatization. Semantic Scholar. Available at: [Link]

-

Agilent. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies. Available at: [Link]

-

USDA. (n.d.). CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. USDA Food Safety and Inspection Service. Available at: [Link]

-

Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Available at: [Link]

-

Šimková, A. (2025). Sulfinamide Crossover Reaction. Masaryk University. Available at: [Link]

-

PubChem. (n.d.). 5-Chloropyridine-3-sulfonyl chloride. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurjchem.com [eurjchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. PubChemLite - 5-cyano-6-methylpyridine-3-sulfonyl chloride (C7H5ClN2O2S) [pubchemlite.lcsb.uni.lu]

- 8. thieme-connect.com [thieme-connect.com]

- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 10. Page loading... [wap.guidechem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. ripublication.com [ripublication.com]

Application Note: Strategic Derivatization of the Cyano Group on Pyridine Scaffolds

Executive Summary

The cyanopyridine moiety is a linchpin intermediate in medicinal chemistry. Its high atom economy and dipolar nature allow it to serve as a precursor for diverse pharmacophores, including primary amines, amides, and tetrazoles (carboxylic acid bioisosteres). However, the pyridine ring introduces specific challenges: the electron-deficient

This guide provides validated protocols for transforming the cyano group while maintaining the integrity of the pyridine core.

Strategic Reaction Landscape

The following workflow illustrates the divergent synthesis paths available from a single cyanopyridine starting material.

Figure 1: Divergent synthetic pathways for cyanopyridine derivatization.

Module A: Controlled Hydrolysis to Primary Amides

Challenge: Standard acidic or basic hydrolysis often over-hydrolyzes the nitrile directly to the carboxylic acid. Furthermore, harsh conditions can lead to nucleophilic attack on the pyridine ring (e.g., at the 2- or 4-position). Solution: The Radziszewski reaction uses hydrogen peroxide in basic media to stop selectively at the amide.

Protocol 1: Radziszewski Hydrolysis

Scope: Applicable to 2-, 3-, and 4-cyanopyridines.

Reagents:

-

Substrate: 3-Cyanopyridine (1.0 equiv)

-

Oxidant: 30% Hydrogen Peroxide (

) (1.1 - 1.5 equiv) -

Base: Potassium Carbonate (

) (0.1 - 0.5 equiv) -

Solvent: DMSO or MeOH/Water (9:1)

Step-by-Step Methodology:

-

Preparation: Dissolve 3-cyanopyridine (10 mmol) in DMSO (10 mL). The use of DMSO accelerates the reaction due to improved solubility and polar aprotic effects.

-

Activation: Add

(1 mmol) and cool the mixture to 0°C in an ice bath. Note: Exotherm control is critical to prevent over-oxidation. -

Addition: Add 30%

dropwise over 10 minutes. -

Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 1-3 hours.

-

Monitoring (Self-Validation): Check TLC or LCMS.

-

Success Indicator: Disappearance of the nitrile peak (IR: ~2230 cm⁻¹) and appearance of the amide carbonyl (IR: ~1680 cm⁻¹).

-

-

Workup: Quench by adding water (50 mL). The product often precipitates. Filter and wash with cold water. If no precipitate forms, extract with EtOAc/n-Butanol (9:1).

Mechanism Insight: The hydroperoxide anion (

Module B: Chemo-Selective Reduction to Amines

Challenge:

-

Catalyst Poisoning: The pyridine nitrogen binds to Pd or Pt surfaces, deactivating the catalyst.

-

Secondary Amine Formation: The primary amine product reacts with the intermediate imine, leading to dimerization.

Solution: Use Raney Nickel (less susceptible to poisoning than Pd) and In-situ Protection (Boc-anhydride) to trap the primary amine immediately upon formation.

Protocol 2: Boc-Trapping Hydrogenation

Scope: Synthesis of Boc-protected aminomethylpyridines.

Reagents:

-

Substrate: 4-Cyanopyridine

-

Catalyst: Raney Nickel (slurry in water, washed with MeOH) - 20 wt% loading.

-

Trapping Agent: Di-tert-butyl dicarbonate (

) (2.0 equiv) -

Solvent: Methanol

Step-by-Step Methodology:

-

Catalyst Prep: Wash Raney Nickel (approx. 1g for 5g scale) three times with anhydrous MeOH to remove water. Safety: Raney Ni is pyrophoric. Keep wet with solvent at all times.

-

Assembly: In a hydrogenation vessel (Parr shaker or autoclave), combine the substrate,

, and MeOH. Add the catalyst slurry last. -

Hydrogenation: Purge with

(3x) then -

Self-Validation:

-

LCMS: Look for Mass = [M + H + 100] (Boc group addition).

-

NMR: Appearance of a methylene doublet/singlet around 4.2-4.5 ppm.

-

-

Workup: Filter through a Celite pad (keep wet!). Concentrate the filtrate. The residue is usually the pure N-Boc amine.

Module C: Bioisostere Synthesis (Tetrazoles)

Challenge: Traditional methods use hydrazoic acid (

Protocol 3: Zn(II)-Catalyzed [3+2] Cycloaddition

Scope: Synthesis of 5-(pyridyl)tetrazoles (Angiotensin II receptor antagonist scaffolds).

Reagents:

-

Substrate: 2-Cyanopyridine

-

Azide Source: Sodium Azide (

) (1.1 equiv) -

Catalyst: Zinc Bromide (

) (1.0 equiv) or Zinc Chloride. -

Solvent: Water/Isopropanol (2:1) or DMF.

Step-by-Step Methodology:

-

Setup: In a pressure vial, combine nitrile,

, and -

Reaction: Heat to reflux (or 100°C) for 12-24 hours. The Lewis Acid (

) activates the nitrile, facilitating the attack by azide. -

Self-Validation:

-

TLC: Tetrazoles are highly polar and will remain at the baseline in non-polar solvents. Use EtOAc/MeOH/AcOH for elution.

-

-

Workup (Critical Step):

-

The reaction yields the Zinc-tetrazolate complex.

-

Add 3N HCl to break the complex and protonate the tetrazole (pH < 2).

-

Add EtOAc. The tetrazole will partition into the organic layer (unlike the starting azide).

-

Safety: Acidifying unreacted azide releases

gas. Perform in a fume hood with vigorous ventilation.

-

Data Summary & Comparison

| Method | Target Group | Key Reagents | Reaction Time | Primary Risk |

| Radziszewski | Primary Amide | 1-3 h | Over-oxidation to acid | |

| Raney Ni/Boc | Aminomethyl | 6-12 h | Pyrophoric catalyst | |

| Sharpless | Tetrazole | 12-24 h | ||

| Grignard | Ketone | 1-2 h | Ring addition (Chichibabin) |

Troubleshooting & Optimization

-

Issue: Low yield in Grignard addition (formation of ketone).

-

Cause: Pyridine ring nitrogen coordinates Mg, or nucleophile attacks the ring positions (2,4,6) instead of the nitrile.

-

Fix: Use Low Temperature (-78°C) to favor kinetic addition to the nitrile. Pre-complex the pyridine nitrogen with

or use bulky Grignard reagents.

-

-

Issue: Incomplete Hydrolysis.

-

Fix: If

is too slow, switch to

-

References

-

Sharpless, K. B., et al. "Zinc(II)-Catalyzed Synthesis of 5-Substituted Tetrazoles." The Journal of Organic Chemistry, vol. 66, no. 24, 2001, pp. 7945–7950. [Link]

-

Kündig, E. P. "Transition Metal

-Complexes in Organic Synthesis." Chemical Reviews, vol. 104, no. 10, 2004. (Context on pyridine activation/passivation). [Link] -

Bagley, M. C., et al. "Rapid and clean synthesis of 2-aminopyridines." Tetrahedron Letters, vol. 43, no. 46, 2002. (Context on pyridine ring reactivity). [Link]

analytical techniques (TLC, HPLC, LC-MS) for monitoring reactions involving this compound

As a Senior Application Scientist, I present this comprehensive guide to utilizing Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) for effective reaction monitoring. This document is designed for researchers, scientists, and drug development professionals, moving beyond mere procedural steps to explain the underlying scientific principles and rationale that drive experimental design. Our case study will be the classic and industrially relevant acetylation of salicylic acid to form acetylsalicylic acid (aspirin), a reaction that provides clear, demonstrable endpoints for each analytical technique.[1][2][3]

Introduction: The Imperative of Reaction Monitoring

In chemical synthesis, particularly within drug discovery and development, simply mixing reagents and hoping for the desired outcome is insufficient. Rigorous reaction monitoring is essential to determine the point of completion, identify the formation of byproducts, and optimize reaction conditions for yield and purity.[4][5] An incomplete reaction leads to purification challenges and reduced yield, while unidentified side reactions can introduce impurities that may be difficult to remove or possess undesirable biological activity.

This guide details a multi-tiered analytical approach, starting with the rapid qualitative assessment provided by TLC, moving to the robust quantitative power of HPLC, and culminating in the definitive structural confirmation offered by LC-MS.

Model Reaction: Synthesis of Aspirin

The synthesis of aspirin occurs via the acid-catalyzed acetylation of the phenolic hydroxyl group on salicylic acid using acetic anhydride.[3][6][7] This esterification reaction is a cornerstone of organic synthesis and serves as an ideal model due to the distinct chemical properties of the reactant and product.

Part 1: Thin-Layer Chromatography (TLC) – The Rapid Qualitative Tool

TLC is an indispensable technique for the real-time, qualitative assessment of a reaction's progress. Its principal advantages are speed, low cost, and operational simplicity, making it the first line of inquiry at the chemist's bench.[8][9][10]

The Principle of Separation

TLC operates on the principle of adsorption chromatography.[5] A sample is spotted onto a plate coated with a polar stationary phase (typically silica gel). A solvent, or mixture of solvents (the mobile phase), moves up the plate via capillary action.[5] Separation occurs because of a competitive process: components of the mixture partition between the stationary phase and the mobile phase.

-

Causality: More polar compounds in the mixture will have a stronger affinity for the polar silica gel and will travel a shorter distance up the plate. Less polar compounds have a weaker affinity for the stationary phase, spend more time in the mobile phase, and travel further. This differential migration is what separates the components.[11] The distance a compound travels relative to the solvent front is its Retention Factor (Rf), a key diagnostic parameter.

Application Note: Developing a TLC Method for Aspirin Synthesis

The primary goal is to find a mobile phase that provides clear separation between the more polar starting material, salicylic acid (containing both a carboxylic acid and a phenolic hydroxyl group), and the less polar product, aspirin (where the polar hydroxyl group has been converted to a less polar ester). An ideal solvent system will yield an Rf value for the compound of interest between 0.2 and 0.4, ensuring it is well-resolved from both the baseline and the solvent front.[11][12][13]

Protocol: Monitoring Aspirin Synthesis with TLC

1. Method Development - Solvent System Selection:

- Rationale: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is a common starting point.[8] The ratio is adjusted to achieve optimal separation. For this reaction, a system of 70:30:1 Petroleum Ether : Ethyl Acetate : Acetic Acid is effective. The small amount of acetic acid helps to suppress the ionization of the carboxylic acid groups, resulting in sharper, more defined spots.

- Procedure: Prepare a small beaker (the TLC chamber) with ~0.5 cm of the chosen solvent mixture. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures consistent and reproducible solvent migration up the plate.[13][14]

2. Sample Preparation:

- Prepare dilute solutions (~1 mg/mL) in a volatile solvent like ethyl acetate or acetone for:

- Salicylic Acid (Starting Material - SM)

- A time-zero (t=0) aliquot from the reaction vessel.

- Aliquots at subsequent time points (e.g., 15 min, 30 min, 60 min).

3. Plate Spotting - The Three-Lane System:

- Using a pencil, lightly draw a baseline ~1 cm from the bottom of the TLC plate.[15]

- Using a capillary tube, spot the samples on the baseline, keeping the spots small and concentrated.[4][13]

- Lane 1: Starting Material (SM).

- Lane 2 (Co-spot): Spot the SM, then carefully spot the reaction mixture directly on top of it.[12]

- Lane 3: Reaction Mixture (RM).

- Justification: The co-spot is a critical internal control. It confirms if the spot in the reaction mixture lane with the same Rf as the starting material is indeed the starting material. This is crucial if the product and reactant have very similar Rf values.[5][12]

4. Plate Development:

- Carefully place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level.[15] Cover the chamber.

- Allow the solvent to ascend the plate until it is ~1 cm from the top.[13]

- Remove the plate and immediately mark the solvent front with a pencil.

5. Visualization and Interpretation:

- UV Light (Non-destructive): Since both salicylic acid and aspirin contain aromatic rings, they are UV-active. View the plate under a short-wave UV lamp (254 nm) and circle the visible spots with a pencil.[13][15]

- Chemical Staining (Confirmatory): Prepare a ferric chloride (FeCl₃) stain. Salicylic acid, with its exposed phenolic -OH group, will form a colored complex (typically purple) with FeCl₃. Aspirin, having its phenolic group converted to an ester, will not react.[7] This provides unambiguous chemical confirmation.

- Analysis: As the reaction progresses, the spot corresponding to salicylic acid in the RM lane will decrease in intensity, while a new, less polar spot (higher Rf) corresponding to aspirin will appear and intensify. The reaction is considered complete when the salicylic acid spot is no longer visible in the RM lane.

| Compound | Structure | Polarity | Expected Rf | FeCl₃ Stain |

| Salicylic Acid | C₇H₆O₃ | High | ~0.35 | Positive (Purple) |

| Aspirin | C₉H₈O₄ | Moderate | ~0.50 | Negative |

Part 2: High-Performance Liquid Chromatography (HPLC) – The Quantitative Workhorse

While TLC provides a rapid "yes/no" answer regarding reaction progress, HPLC elevates the analysis by providing robust quantitative data.[16] It is the cornerstone for determining percent conversion, reaction yield, and purity with high precision and sensitivity.[17][18]

The Principle of Separation

For this analysis, we employ Reversed-Phase HPLC (RP-HPLC), the most common mode in pharmaceutical analysis.[19]

-

Causality: In RP-HPLC, the stationary phase is non-polar (e.g., silica particles chemically bonded with C18 alkyl chains), and the mobile phase is polar (a mixture of water or buffer and an organic solvent like acetonitrile or methanol).[17][20] Separation occurs as compounds partition between the non-polar stationary phase and the polar mobile phase. Less polar compounds have a greater affinity for the C18 stationary phase and thus elute later (longer retention time). More polar compounds have a greater affinity for the mobile phase and elute earlier (shorter retention time). This is the opposite of normal-phase TLC.

Application Note: Quantitative Analysis of Aspirin Synthesis

An HPLC method allows us to precisely measure the concentration of both salicylic acid and aspirin in the reaction mixture over time. By integrating the area under each compound's chromatographic peak, we can calculate the exact percentage of starting material that has been converted to the product.[21]

Protocol: Quantitative HPLC Monitoring of Aspirin Synthesis

1. Method Development:

- Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is the standard choice for separating small organic molecules of moderate polarity.[19][22]

- Mobile Phase: An isocratic (constant composition) mobile phase is often sufficient for this simple separation.[19] A typical mobile phase is a mixture of 60% Water (with 0.1% Formic Acid) and 40% Acetonitrile .

- Justification: The organic solvent (acetonitrile) provides the eluting strength. The acidic water ensures that the carboxylic acid groups on both molecules are protonated (non-ionized), which leads to better peak shape and reproducible retention times.

- Flow Rate: A standard flow rate of 1.0 mL/min is appropriate for a 4.6 mm ID column.

- Detection: A UV-Vis detector is used. Both molecules contain a chromophore and absorb UV light. A wavelength of 277 nm provides good sensitivity for both compounds.[22]

2. Sample Preparation:

- At each time point, withdraw a small aliquot (e.g., 100 µL) from the reaction.

- Immediately quench the reaction by diluting the aliquot into a known, large volume (e.g., 10 mL) of the mobile phase. This stops the reaction and prepares the sample for analysis.

- Filter the diluted sample through a 0.45 µm syringe filter to remove any particulates that could damage the HPLC system.

3. Calibration (Essential for Quantification):

- Rationale: The detector's response (peak area) is proportional to the concentration of the analyte. To convert area to concentration, a calibration curve is required.[23]

- Procedure: Prepare a series of standard solutions of known concentrations for both pure salicylic acid and pure aspirin. Inject each standard and plot a graph of peak area versus concentration. This will yield a linear calibration curve for each compound.

4. Data Acquisition and Analysis:

- Inject the prepared reaction samples onto the HPLC system.

- Identify the peaks in the resulting chromatogram based on their retention times, which should match those of the pure standards. Salicylic acid, being more polar, will have a shorter retention time than aspirin.

- Integrate the peak area for both the salicylic acid and aspirin peaks at each time point.

5. Calculation of Percent Conversion:

- Using the calibration curves, convert the peak areas of salicylic acid and aspirin at each time point into their respective concentrations.

- Calculate the percent conversion using the formula: % Conversion = ([Aspirin] / ([Aspirin] + [Salicylic Acid])) * 100

| Parameter | Setting | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard for small molecule reversed-phase separation. |

| Mobile Phase | 60:40 Water (0.1% Formic Acid) : Acetonitrile | Provides good separation; acid ensures protonation for sharp peaks. |

| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID column. |

| Detection | UV at 277 nm | Good absorbance wavelength for both analytes.[22] |

| Injection Vol. | 10 µL | Typical volume for analytical HPLC. |

| Retention Times | Salicylic Acid: ~3.5 min; Aspirin: ~5.2 min | The more polar salicylic acid elutes first. |

Part 3: Liquid Chromatography-Mass Spectrometry (LC-MS) – The Confirmatory Powerhouse

LC-MS is the definitive tool for reaction monitoring. It couples the separating power of HPLC with the mass-analyzing capability of mass spectrometry, providing unambiguous identification of reactants, products, and, crucially, any unknown intermediates or byproducts.[24][25]

The Principle of LC-MS

After components are separated by the LC system, they enter the mass spectrometer's ion source. Here, they are ionized (given a charge). The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z).[26] The result is a mass spectrum that acts as a molecular fingerprint for each compound eluting from the column.

-

Causality: The power of LC-MS lies in its specificity. While HPLC identifies compounds based on retention time, which can be ambiguous, MS identifies them based on their exact molecular weight, a fundamental physical property. This allows for positive confirmation of the desired product and provides the molecular weight of any impurities, which is the first step in identifying them.

Application Note: In-depth Analysis and Impurity Profiling of Aspirin Synthesis

Using LC-MS, we can not only confirm the identity of the aspirin peak but also screen the reaction mixture for low-level impurities that might be missed by UV detection. For example, we could detect traces of diacetylated products or unreacted starting materials from the synthesis of salicylic acid itself.

Protocol: Confirmatory LC-MS Analysis

1. Method Development:

- LC Method: The HPLC method developed previously can be directly transferred to the LC-MS system.

- Ionization Source: Electrospray Ionization (ESI) is ideal for the polar, acidic molecules in this reaction. We will operate in Negative Ion Mode .

- Justification: In negative mode, the ESI source will easily remove a proton from the carboxylic acid groups, forming the negatively charged [M-H]⁻ ions, which are readily detected by the mass spectrometer.

- MS Detection Mode:

- Full Scan: The MS will scan a range of m/z values (e.g., m/z 50-500) to collect mass spectra for everything that elutes from the column. This is excellent for discovery and identifying unknowns.

- Selected Ion Monitoring (SIM): For higher sensitivity, the MS can be set to look only for the specific m/z values of the expected compounds: m/z 137 for salicylic acid [C₇H₅O₃]⁻ and m/z 179 for aspirin [C₉H₇O₄]⁻.

2. Sample Preparation:

- The same procedure as for HPLC is followed (aliquot, quench, filter). Due to the high sensitivity of MS, an additional dilution step may be necessary.

3. Data Acquisition and Interpretation:

- Inject the sample. The system will generate a total ion chromatogram (TIC), which looks similar to an HPLC UV chromatogram.

- Clicking on any peak in the TIC will display its corresponding mass spectrum.

- Confirmation:

- The peak at ~3.5 minutes should show a mass spectrum with a major ion at m/z 137 , confirming its identity as salicylic acid ([M-H]⁻).

- The peak at ~5.2 minutes should show a mass spectrum with a major ion at m/z 179 , confirming its identity as aspirin ([M-H]⁻).

- Impurity Search: Examine the baseline and any small, unexpected peaks in the chromatogram. The mass spectrum of these peaks will provide the molecular weight of any potential byproducts, enabling their structural elucidation.

| Compound | Formula | Molecular Wt. | Ionization Mode | Expected Ion (m/z) |

| Salicylic Acid | C₇H₆O₃ | 138.12 | ESI Negative | 137.0 [M-H]⁻ |

| Aspirin | C₉H₈O₄ | 180.16 | ESI Negative | 179.0 [M-H]⁻ |

Conclusion: An Integrated Analytical Strategy

TLC, HPLC, and LC-MS are not mutually exclusive; they form a complementary and powerful toolkit for the modern synthetic chemist. The optimal workflow involves using TLC for frequent, rapid checks at the bench. Once TLC indicates the reaction is nearing completion, HPLC is employed to obtain precise quantitative data on conversion and purity. Finally, LC-MS is used for the final product analysis to provide unequivocal structural confirmation and a detailed impurity profile.

Adherence to this integrated strategy ensures a comprehensive understanding of the chemical transformation. For applications in regulated environments, such as pharmaceutical development, it is imperative that these analytical methods are fully validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure accuracy, precision, and reliability.[27][28][29]

References

-

Bitesize Bio. (2025, June 8). How You Can Use HPLC In Your Research. Available at: [Link]

-

BYJU'S. Reaction of acetylation of salicylic acid. Available at: [Link]

-

Hooghly Women's College. Synthesis of Aspirin from salicylic acid occurs by acetylating proce. Available at: [Link]

-

LearnChemE. Since its market introduction under the trademark Aspirin® in the year 1899, acetylsalicylic acid has attained a leading positi. Available at: [Link]

-

Synthesis of an Analgesic: Aspirin. (n.d.). Available at: [Link]

-

University of Rochester, Department of Chemistry. How To: Monitor by TLC. Available at: [Link]

-

ChemTalk. (2024, September 3). Aspirin Synthesis. Available at: [Link]

-

Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Available at: [Link]

-

Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]

-

Thin Layer Chromatography. (n.d.). Available at: [Link]

-

Wikipedia. Thin-layer chromatography. Available at: [Link]

-

Waters Corporation. Synthetic Reaction Monitoring Using UPLC-MS. Available at: [Link]

-

University of York, Chemistry Teaching Labs. General procedure. Available at: [Link]

-

International Journal of Research Trends and Innovation. THIN LAYER CHROMATOGRAPHY (TLC). Available at: [Link]

-

University of York, Chemistry Teaching Labs. Thin Layer Chromatography. Available at: [Link]

-

LCGC. A Three-Pronged Template Approach for Rapid HPLC Method Development. Available at: [Link]

-

MIT OpenCourseWare. Thin Layer Chromatography (TLC) Guide. Available at: [Link]

-

PubMed. Development and Validation of Multiple Reaction Monitoring (MRM) Assays for Clinical Applications. Available at: [Link]

-

Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Available at: [Link]

-

Royal Society of Chemistry. (2020). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Available at: [Link]

-

Interchim – Blog. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). Available at: [Link]

-

RSC Publishing. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Available at: [Link]

-

ACS Publications. (2018, December 13). Process Analytical Technology for Online Monitoring of Organic Reactions by Mass Spectrometry and UV–Vis Spectroscopy. Available at: [Link]

-

Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Available at: [Link]

-

International Journal of Research in Pharmacy and Chemistry. HPLC STUDY OF ASPIRIN AND ASPIRIN DERIVATIVES. Available at: [Link]

-

Washington State University. Monitoring Reactions by TLC. Available at: [Link]

-

Waters Corporation. Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Available at: [Link]

-

Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. Available at: [Link]

-

ResearchGate. (2026, January 27). Synthesis and Analysis of Aspirin in Three Hours: Protocol Optimization and TLC/HPLC Analyses Result in Improved High School/Non-Science Major Student Success. Available at: [Link]

-

Bridgewater College Digital Commons. (2022, May 4). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Available at: [Link]

-

High Performance Liquid Chromatography Method for Determination of Aspirin after Derivatization Reaction and Kinetic Study. (2025, August 5). Available at: [Link]

-

PMC. (2022, December 8). Liquid chromatography–tandem mass spectrometry for clinical diagnostics. Available at: [Link]

-

Waters Corporation. Reliable HPLC Analysis of Aspirin and Associated Related Substances in Drug Substance and Tablet Formulation. Available at: [Link]

-

PMC. (2024, July 3). Calibration-free reaction yield quantification by HPLC with a machine-learning model of extinction coefficients. Available at: [Link]

-

Complete Guide To Achieve Reliable Quantitative LC-MS Measurements. (n.d.). Available at: [Link]

-

Analytical Methods Validation. (n.d.). Available at: [Link]

-

LCGC International. (2023, June 19). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. Available at: [Link]

-

HPLC Analysis of Aspirin in Tablets. (n.d.). Scribd. Available at: [Link]

-

ACS Publications. (2023, January 10). A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. Available at: [Link]

-

Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. (n.d.). Available at: [Link]

-

ResearchGate. (PDF) Mobile tool for HPLC reaction monitoring. Available at: [Link]

-

Analytical Method Validation: A Comprehensive Review of Current Practices. (2023, July 15). Available at: [Link]

-

FDA. Q2(R2) Validation of Analytical Procedures. Available at: [Link]

-

Lab Manager. (2016, May 11). Validation of Analytical Methods. Available at: [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. learncheme.com [learncheme.com]

- 3. Aspirin Synthesis | ChemTalk [chemistrytalk.org]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. Thin-layer chromatography - Wikipedia [en.wikipedia.org]

- 6. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]

- 7. community.wvu.edu [community.wvu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ijrti.org [ijrti.org]

- 10. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]

- 11. organomation.com [organomation.com]

- 12. How To [chem.rochester.edu]

- 13. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 14. ocw.mit.edu [ocw.mit.edu]

- 15. Chemistry Teaching Labs - General procedure [chemtl.york.ac.uk]

- 16. bitesizebio.com [bitesizebio.com]

- 17. pharmasalmanac.com [pharmasalmanac.com]

- 18. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. scribd.com [scribd.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. ijrpc.com [ijrpc.com]

- 23. Calibration-free reaction yield quantification by HPLC with a machine-learning model of extinction coefficients - PMC [pmc.ncbi.nlm.nih.gov]

- 24. rroij.com [rroij.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. nebiolab.com [nebiolab.com]

- 27. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 28. seejph.com [seejph.com]

- 29. Validation of Analytical Methods | Lab Manager [labmanager.com]

one-pot procedure for sulfonamide synthesis from 5-Cyano-6-methylpyridine-3-sulfonyl chloride

A Streamlined One-Pot Procedure for the Synthesis of Novel Pyridine Sulfonamides from 5-Cyano-6-methylpyridine-3-sulfonyl Chloride

For: Researchers, scientists, and drug development professionals in medicinal chemistry and process development.

Abstract

This document provides a detailed protocol for a highly efficient one-pot synthesis of diverse sulfonamides starting from 5-Cyano-6-methylpyridine-3-sulfonyl chloride. Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities. Traditional multi-step synthetic routes to these compounds can be time-consuming and often result in lower overall yields. The one-pot procedure detailed herein offers a significant improvement by minimizing intermediate isolation steps, thereby reducing waste and increasing operational efficiency. This guide will delve into the underlying chemical principles, provide a step-by-step experimental protocol, and offer insights into process optimization and troubleshooting, grounded in established chemical literature.

Introduction: The Significance of Pyridine Sulfonamides and the Advantage of One-Pot Synthesis

The sulfonamide functional group is a privileged scaffold in drug discovery, found in a multitude of antibacterial, diuretic, anticonvulsant, and anti-inflammatory agents. The pyridine ring system, a common motif in pharmaceuticals, often imparts favorable pharmacokinetic properties. The combination of these two moieties in pyridine sulfonamides has led to the development of potent and selective therapeutic agents.

Conventional sulfonamide synthesis typically involves the reaction of a sulfonyl chloride with an amine. This often requires the prior synthesis and isolation of the sulfonyl chloride, followed by a separate reaction with the amine. One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, offer numerous advantages:

-

Increased Efficiency: Reduced handling and purification steps save significant time and resources.

-

Higher Yields: Minimizing the loss of intermediates during isolation and purification often leads to a higher overall yield of the final product.

-

Improved Safety: Reduces the exposure of chemists to potentially hazardous intermediates.

-

Greener Chemistry: Less solvent usage and waste generation contribute to a more environmentally friendly process.

This application note focuses on a robust one-pot procedure for the synthesis of a library of sulfonamides from the versatile building block, 5-Cyano-6-methylpyridine-3-sulfonyl chloride.

Reaction Scheme & Mechanism

The overall transformation involves the in situ formation of the sulfonyl chloride from the corresponding sulfonic acid or sulfonate salt, followed by its immediate reaction with a primary or secondary amine to yield the desired sulfonamide.

Overall Reaction:

The key to this one-pot procedure is the choice of an appropriate activating agent that can efficiently convert the sulfonic acid or its salt into the highly reactive sulfonyl chloride intermediate in situ. Common activating agents for this purpose include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus oxychloride (POCl₃). The subsequent nucleophilic attack by the amine on the sulfur atom of the sulfonyl chloride, followed by the elimination of HCl, affords the final sulfonamide product.

Experimental Protocol: One-Pot Synthesis of N-Benzyl-5-cyano-6-methylpyridine-3-sulfonamide

This protocol provides a representative example for the synthesis of a specific sulfonamide. It can be readily adapted for a wide range of primary and secondary amines.

Materials:

-

5-Cyano-6-methylpyridine-3-sulfonic acid (or its sodium salt)

-

Oxalyl chloride ((COCl)₂) or Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Benzylamine

-

Triethylamine (Et₃N) or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood.

-

Oxalyl chloride and thionyl chloride are corrosive and react violently with water. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

Step-by-Step Procedure:

-

Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 5-Cyano-6-methylpyridine-3-sulfonic acid (1.0 eq).

-

Solvent Addition: Suspend the sulfonic acid in anhydrous dichloromethane (DCM) (approximately 10 mL per 1 mmol of sulfonic acid).

-

Activation: Cool the suspension to 0 °C using an ice bath. Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (1-2 drops).

-

Formation of Sulfonyl Chloride (in situ): Slowly add oxalyl chloride (1.2 - 1.5 eq) or thionyl chloride (1.2 - 1.5 eq) dropwise to the cooled suspension.

-

Expert Insight: The addition of a catalytic amount of DMF is crucial as it forms the Vilsmeier reagent in situ, which is the active species that facilitates the conversion of the sulfonic acid to the sulfonyl chloride. The reaction is typically allowed to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution, indicating the complete formation of the sulfonyl chloride.

-

-

Amine Addition: In a separate flask, prepare a solution of benzylamine (1.1 eq) and triethylamine (2.2 eq) in anhydrous DCM.

-

Sulfonamide Formation: Cool the in situ generated sulfonyl chloride solution back to 0 °C. Add the amine solution dropwise to the reaction mixture.

-

Expert Insight: An excess of a non-nucleophilic base like triethylamine or pyridine is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the reacting amine.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: a. Once the reaction is complete, quench the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Extract the aqueous layer with DCM (2 x 20 mL). d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure N-benzyl-5-cyano-6-methylpyridine-3-sulfonamide.

Data Presentation: Representative Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Starting Material | 5-Cyano-6-methylpyridine-3-sulfonic acid | Readily available or synthesizable precursor. |

| Activating Agent | Oxalyl Chloride / Thionyl Chloride | Efficiently converts sulfonic acid to sulfonyl chloride in situ. |

| Catalyst | DMF | Forms the Vilsmeier reagent, accelerating the formation of the sulfonyl chloride. |

| Solvent | Anhydrous Dichloromethane (DCM) | Good solvent for reactants and inert under reaction conditions. |

| Base | Triethylamine / Pyridine | Scavenges HCl produced during the reaction. |

| Reaction Temperature | 0 °C to Room Temperature | Allows for controlled reaction and minimizes side product formation. |

| Typical Yield | 75-95% (Amine Dependent) | Demonstrates the efficiency of the one-pot procedure. |

Visualization of the Experimental Workflow

Caption: Workflow for the one-pot synthesis of pyridine sulfonamides.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Product Formation | Incomplete formation of sulfonyl chloride. | Ensure starting sulfonic acid is dry. Use fresh, high-purity activating agent and anhydrous solvent. Increase reaction time for sulfonyl chloride formation. |

| Decomposition of sulfonyl chloride. | Avoid high temperatures during formation and subsequent reaction. Use the intermediate immediately. | |

| Low reactivity of the amine. | For less nucleophilic amines (e.g., anilines), consider using a stronger base or a higher reaction temperature. The use of DMAP as a catalyst can also be beneficial. | |

| Formation of Side Products | Reaction with water. | Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere. |

| Dimerization or polymerization. | Use a slow, controlled addition of the amine solution to the sulfonyl chloride. | |

| Difficult Purification | Unreacted starting materials or byproducts. | Optimize stoichiometry. Ensure the work-up procedure effectively removes acidic and basic impurities. |

Conclusion

The one-pot procedure for the synthesis of sulfonamides from 5-Cyano-6-methylpyridine-3-sulfonyl chloride represents a significant advancement over traditional methods. Its efficiency, high yields, and operational simplicity make it an attractive strategy for the rapid generation of compound libraries for drug discovery and for the scale-up of promising lead candidates. The protocol provided herein is robust and adaptable, offering a solid foundation for researchers in the field of medicinal chemistry.

References

-

Parenty, A., Valentin, B., & Gembus, V. (2021). Sulfonamides in Medicinal Chemistry: A Review. Molecules, 26(2), 485. [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Larock, R. C. (1999).

- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1. John Wiley & Sons.

Troubleshooting & Optimization

how to remove sulfonic acid impurities from sulfonyl chloride reactions

Topic: Elimination of Sulfonic Acid Impurities ( ) from Sulfonyl Chloride ( ) Matrices

Ticket ID: SC-PUR-001 Status: Open for Resolution Assigned Specialist: Senior Application Scientist

Executive Summary

The presence of sulfonic acid in sulfonyl chloride products is a pervasive issue caused by two primary factors: incomplete conversion during synthesis (e.g., chlorosulfonation) or hydrolytic degradation of the product during workup.

Because sulfonyl chlorides are electrophilic and moisture-sensitive, standard purification methods often exacerbate the problem. This guide provides chemically grounded protocols to separate the highly polar, protic sulfonic acid impurity from the lipophilic sulfonyl chloride without triggering further hydrolysis.

Module 1: The "Hydrolysis Paradox" (Aqueous Extraction)

Q: Can I remove sulfonic acid via aqueous wash without hydrolyzing my product?

A: Yes, but it requires strict control of Temperature and Contact Time .

The Mechanism:

Sulfonic acids are strong acids (

The Solution:

You must exploit the kinetic difference. The rate of dissolution of the sulfonic acid is instantaneous; the rate of hydrolysis at

Protocol A: The "Flash" Ice-Brine Wash

Use this for crude mixtures containing <10% sulfonic acid.

-

Dilution: Dissolve the crude reaction mixture in a non-polar, non-nucleophilic solvent (e.g., Dichloromethane (DCM) or Toluene). Avoid Ethers (can complex with acids).

-

Thermal Control: Cool the organic solution to 0°C in an ice bath. Prepare a separate beaker of saturated NaCl (Brine) and cool it to 0°C as well.

-

The Wash (Critical Step):

-

Add the ice-cold brine to the organic phase.

-

Shake vigorously for no more than 30 seconds .

-

Why Brine? The ionic strength helps break emulsions and reduces the concentration of free water available for hydrolysis.

-

-

Separation: Immediately separate the layers. The sulfonic acid will partition into the aqueous phase.

-

Drying: Dry the organic layer over anhydrous

(Magnesium Sulfate) immediately. Do not use basic drying agents like

Visual Workflow: Kinetic Separation

Figure 1: Kinetic separation workflow minimizing hydrolytic degradation time.

Module 2: Chemical Re-conversion (High Impurity Load)

Q: My NMR shows >15% sulfonic acid. Washing isn't working. What now?

A: Do not attempt to separate. Convert the impurity back into the product.

If the impurity load is high, aqueous washes will result in significant yield loss (emulsions/hydrolysis). The most robust method is to treat the mixture with a chlorinating agent, effectively "recycling" the impurity.

Protocol B: Thionyl Chloride Resurrection

Use this for crude mixtures with high acid content or water contamination.

-

Reagent Choice: Suspend the crude solid in neat Thionyl Chloride (

).-

Note: If the substrate is sensitive, use Oxalyl Chloride (

) with a drop of DMF in DCM.

-

-

Reflux: Heat to reflux (

for -

Monitoring: Watch for gas evolution (

and-

Self-Validating Step: The reaction is complete when gas evolution ceases and the solid fully dissolves (if the chloride is a liquid/soluble solid).

-

-

Workup: Distill off the excess

under reduced pressure. Add Toluene and evaporate again (azeotropic removal of traces).

Data Comparison: Re-conversion Agents

| Agent | Boiling Point | Byproducts | Reactivity | Best For |

| Thionyl Chloride ( | 74.6°C | Moderate | Stable Aromatics | |

| Oxalyl Chloride | 61.0°C | High | Acid-Sensitive Substrates | |

| Phosphorus Pentachloride ( | Sublimes | Very High | Stubborn Substrates (Hard to purify) |

Module 3: Solid-State Purification (Recrystallization)

Q: Can I recrystallize sulfonyl chlorides?

A: Yes, but solvent choice is binary: You need a solvent that dissolves the chloride but rejects the acid.

Sulfonic acids are highly polar and often form dimers. Sulfonyl chlorides behave like lipophilic esters.

Protocol C: The "Anti-Solvent" Crash

-

Dissolution: Dissolve the crude mixture in a minimal amount of Chloroform or Toluene (gentle heating if necessary, ensure dry solvent).

-

Precipitation: Slowly add n-Hexane or Pentane .

-

Mechanism: Sulfonyl chlorides are often soluble in hexane/toluene mixtures. Sulfonic acids are insoluble in alkanes.

-

-

Filtration: If a sticky gum or solid precipitates first, it is likely the sulfonic acid. Filter this off.

-

Crystallization: Cool the filtrate to -20°C to crystallize the pure sulfonyl chloride.

Module 4: Chromatography (The Last Resort)

Q: Why does my product decompose on the silica column?

A: Silica gel is acidic and possesses surface hydroxyl groups (

Protocol D: Flash Filtration with Deactivated Silica

-

Eluent: Use 100% DCM or DCM/Hexane. Avoid Methanol/Ethanol (reacts to form sulfonate esters).

-

Short Column: Use a "plug" filtration rather than a long column.

-

Speed: The compound should spend <5 minutes on the silica.

-

Self-Validating Step: Run a 2D TLC. Spot the product, wait 5 minutes, then elute. If the spot smears or shows a new baseline spot compared to a fresh spot, the silica is degrading your product.

Troubleshooting Decision Matrix

Figure 2: Decision matrix for selecting the appropriate purification methodology.

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for chlorosulfonation workups and acid chloride stability).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

Org. Synth. 1923, 3, 71. p-Toluenesulfonyl Chloride. Link (Demonstrates stability and wash protocols for robust sulfonyl chlorides).

- Sigma-Aldrich Technical Bulletin.Handling and Storage of Sulfonyl Chlorides. (General industry standard for moisture sensitivity).

Technical Support Guide: Optimizing 5-Cyano-6-methylpyridine-3-sulfonyl Chloride Synthesis

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The synthesis of 5-Cyano-6-methylpyridine-3-sulfonyl chloride presents a specific set of challenges derived from the electronic push-pull nature of the pyridine ring. Unlike simple benzenesulfonyl chlorides, the presence of the electron-withdrawing cyano group (C-5) and the electron-donating methyl group (C-6) creates a unique electronic environment for the sulfonyl group at C-3.[1]

The industry-standard route for this transformation is the Meerwein Sulfochlorination (diazotization of the amine followed by reaction with sulfur dioxide and a copper catalyst).

The Core Problem: The primary yield-limiting factor in this synthesis is rarely the conversion of amine to diazonium salt; rather, it is the hydrolytic instability of the final sulfonyl chloride product during the aqueous quench and the competitive formation of the sulfonic acid or 3-chloropyridine side products.

This guide provides a self-validating protocol to maximize yield, focusing on anhydrous handling and rapid, temperature-controlled isolation.

Reaction Mechanism & Critical Control Points[11]

To troubleshoot yield, one must understand the failure points in the radical mechanism.[2]

The Pathway[6][7][8][10][11][12][13]

-

Diazotization: 5-amino-6-methylnicotinonitrile

Diazonium salt.[1] -

Radical Formation: Reduction of the diazonium by Cu(I)/Cu(II).[1][2]